Ciprofloxacin beta-D-glucuronide-d8

Description

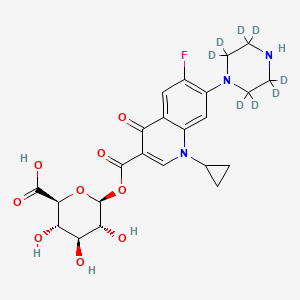

Ciprofloxacin beta-D-glucuronide-d8 is a deuterium-labeled analog of the glucuronide metabolite of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. Glucuronidation is a critical phase II metabolic pathway that enhances drug solubility for excretion. This compound is structurally characterized by the conjugation of ciprofloxacin with glucuronic acid at the beta-D position, with eight deuterium atoms replacing hydrogens in the parent molecule . The deuterium labeling ensures minimal isotopic interference while providing distinct mass spectral signatures, making it invaluable as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying ciprofloxacin and its metabolites in biological matrices . Its primary applications lie in pharmacokinetic studies, therapeutic drug monitoring, and metabolic pathway analysis.

Structure

3D Structure

Properties

Molecular Formula |

C23H26FN3O9 |

|---|---|

Molecular Weight |

515.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2 |

InChI Key |

KHGHUQNIHVSBBO-UYYYRKNJSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)F)([2H])[2H])[2H] |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds. For ciprofloxacin β-D-glucuronide-d8, this involves coupling a deuterated glucuronic acid derivative with ciprofloxacin.

Key Steps :

- Activation of Glucuronic Acid : Bromide or chloride derivatives of deuterated glucuronic acid (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide-d8) are used as glycosyl donors.

- Coupling with Ciprofloxacin : The activated glucuronide reacts with a hydroxyl or amine group on ciprofloxacin under anhydrous conditions. Silver or mercury catalysts facilitate the reaction.

- Deprotection : Acidic or basic hydrolysis removes protecting groups.

Example from Analogous Reactions :

Clenbuterol β-D-glucuronide synthesis via Koenigs-Knorr achieved yields of ~75% using methyl acetobromo-β-D-glucuronate and Ag₂CO₃. Deuterium incorporation would require deuterated glucuronic acid derivatives.

Table 1: Koenigs-Knorr Reaction Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide-d8 | |

| Catalyst | Ag₂CO₃ | |

| Temperature | 75°C | |

| Solvent | Toluene | |

| Deprotection Agent | LiOH in methanol |

Enzymatic Glucuronidation with Deuterated Substrates

UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to ciprofloxacin. Deuterium can be introduced via deuterated UDPGA or growth media.

Procedure :

- Enzyme Source : Guinea-pig liver homogenate or recombinant UGT isoforms.

- Reaction Mixture : Ciprofloxacin, deuterated UDPGA, Mg²⁺, and buffer (pH 7.4).

- Purification : Ion-exchange chromatography or HPLC.

Advantages :

- High regioselectivity for β-D-glucuronide formation.

- Reduced byproducts compared to chemical methods.

Table 2: Enzymatic Glucuronidation Conditions

| Parameter | Value/Description | Reference |

|---|---|---|

| Enzyme Source | Guinea-pig liver UGT | |

| Substrate Concentration | 5 mM ciprofloxacin, 20 mM UDPGA-d8 | |

| Temperature | 37°C | |

| Yield | 76–90% (analogous systems) |

Deuterium Incorporation Strategies

Direct Deuteration of Ciprofloxacin

Deuterium is introduced into ciprofloxacin before glucuronidation.

Methods :

- H/D Exchange : Acidic or basic conditions replace labile hydrogens with deuterium.

- Deuterated Starting Materials : Use of deuterated cyclopropylamine or fluorobenzene derivatives in ciprofloxacin synthesis.

Challenges :

- Non-selective deuteration may occur at unintended sites.

- Limited scalability due to high cost of deuterated reagents.

Biosynthetic Deuteration in Recombinant Systems

Microbial systems (e.g., E. coli) grown in deuterated media can synthesize deuterated glucuronic acid, which is then used in enzymatic conjugation.

Key Steps :

- Strain Engineering : E. coli expressing UGT enzymes.

- Growth Media : D₂O or deuterated carbon sources (e.g., d-GLC).

- Harvest : Purify deuterated UDPGA and use in glucuronidation.

Advantages :

- Site-specific deuteration achievable via metabolic labeling.

- Cost-effective for large-scale production.

Challenges and Optimization

Regioselectivity and Isotopic Purity

Deuterium placement in β-D-glucuronide-d8 requires precise control:

- Chemical Synthesis : Protecting groups direct deuteration to specific positions.

- Enzymatic Methods : UGT isoforms determine regioselectivity (e.g., UGT1A1 for β-D-glucuronide).

Table 3: Isotopic Purity Considerations

| Factor | Impact on Purity | Mitigation Strategy |

|---|---|---|

| Non-specific H/D Exchange | D8 contamination at non-target sites | Use anhydrous conditions |

| Enzyme Promiscuity | Formation of α-D-glucuronide | Screen UGT isoforms |

Stability and Analytical Validation

Ciprofloxacin β-D-glucuronide-d8 is sensitive to hydrolysis by β-glucuronidase. Stability studies require:

- Storage Conditions : Lyophilization at -20°C to prevent deconjugation.

- Analytical Methods : LC-HRMS and NMR to confirm deuteration and glucuronide linkage.

Data Summary :

| Method | Yield (%) | Selectivity | Cost | Reference |

|---|---|---|---|---|

| Koenigs-Knorr | 75–85 | Moderate | High | |

| Enzymatic Glucuronidation | 76–90 | High | Moderate | |

| Biosynthetic Deuteration | 70–80 | High | Low |

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin undergoes several types of chemical reactions, including:

Oxidation: Ciprofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups in ciprofloxacin, altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various alkylating agents or nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions include various ciprofloxacin derivatives, which may exhibit different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Ciprofloxacin-d8 β-D-Glucuronide is a derivative of ciprofloxacin, a fluoroquinolone antibiotic, that has been modified with deuterium (d8) labeling and conjugated to β-D-glucuronic acid. It is strictly intended for research purposes and is not designed for human therapeutic applications or veterinary use. The presence of deuterium enhances its stability and alters its pharmacokinetic properties, making it useful in research applications, especially in drug metabolism studies and pharmacokinetic profiling.

Scientific Research Applications

- Pharmacokinetic Studies Ciprofloxacin-d8 β-D-Glucuronide is primarily used to trace the metabolism and excretion pathways of ciprofloxacin in biological systems. The deuterated form allows for enhanced detection in mass spectrometry, making it valuable for understanding drug interactions and metabolic profiles in clinical research. Its uniqueness lies in its deuterated label, which provides advantages in tracking metabolic pathways without altering its fundamental biological activity compared to other fluoroquinolones, making it particularly useful for detailed pharmacokinetic studies where precision is critical.

- Analytical Chemistry It serves as a reference standard in analytical chemistry for quantifying ciprofloxacin levels in biological samples.

- Drug Metabolism Studies Studies involving ciprofloxacin-d8 β-D-Glucuronide often focus on its interactions with various biological systems, particularly regarding how it influences the pharmacokinetics of other drugs. Research has shown that glucuronidation can alter the efficacy and safety profiles of drugs by affecting their absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, interaction studies with β-glucuronidase inhibitors help elucidate the role of this enzyme in drug metabolism.

-

Inhibitory Effect on β-Glucuronidase Ciprofloxacin can reduce the enterohepatic recycling of glucuronide-conjugated drugs . Ciprofloxacin and phenolphthalein-β-D-glucuronide (PhePG), a typical β-glucuronidase substrate, significantly decreased SN-38-G deconjugation and, hence SN-38 formation . Ciprofloxacin showed a dose-dependent inhibitory effect on the β-glucuronidase-mediated conversion of SN-38-G to SN-38 with a half-maximal inhibitory concentration (IC50) value of 83.8 μM .

- A study established an in vitro system to evaluate β-glucuronidase-mediated deconjugation and examined the influence of ciprofloxacin on the enzymatic deconjugation of MPAG and MPA resynthesis . Ciprofloxacin significantly decreased the production of MPA from MPAG in the β-glucuronidase-mediated deconjugation system . Ciprofloxacin affected the deconjugation of MPAG by direct inhibition of β-glucuronidase as well as elimination of the intestinal flora .

Mechanism of Action

Ciprofloxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Beta-D-Glucuronide Derivatives

Key Observations:

Structural Differences :

- Ciprofloxacin glucuronide-d8 and chloramphenicol glucuronide are metabolites of antibiotics, whereas indoxyl glucuronide is a synthetic substrate for enzymatic assays.

- The glucuronidation site varies: ciprofloxacin is conjugated at the beta-D position, chloramphenicol at the 3-O position, and indoxyl at the hydroxyl group of the indole moiety .

Analytical Applications: Ciprofloxacin glucuronide-d8 is optimized for isotopic distinction in mass spectrometry, unlike non-deuterated analogs . Chloramphenicol glucuronide serves as a reference standard for monitoring chloramphenicol residues in food and biological samples . Indoxyl glucuronide is used in diagnostic kits to detect beta-glucuronidase activity, particularly in microbiological cultures .

Synthesis Challenges :

- Indoxyl glucuronide synthesis faces oxidation-related instability, necessitating alternative synthetic routes to preserve the indoxyl moiety .

- Ciprofloxacin glucuronide-d8 synthesis focuses on isotopic purity, requiring precise deuteration to avoid metabolic interference .

Metabolic and Pharmacokinetic Comparison

Table 2: Metabolic and Pharmacokinetic Profiles

Key Observations:

- Ciprofloxacin glucuronide-d8 : While the parent drug ciprofloxacin inhibits CYP1A2 and CYP3A4, its glucuronide metabolite is primarily excreted without significant pharmacological activity .

Stability and Analytical Performance

- Ciprofloxacin glucuronide-d8 : Stable under LC-MS/MS conditions, with deuterium labeling minimizing matrix effects .

- Chloramphenicol glucuronide : Susceptible to enzymatic hydrolysis by beta-glucuronidase in vivo, requiring stabilization during sample preparation .

- Indoxyl glucuronide : Labile under oxidative conditions, limiting its use in high-temperature or acidic environments .

Biological Activity

Ciprofloxacin beta-D-glucuronide-d8 is a deuterated derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound is particularly significant in pharmacokinetic studies due to its unique properties, which allow for enhanced detection and analysis in biological systems. The modification with deuterium (d8) not only improves the stability of the compound but also alters its pharmacokinetic profile, making it a valuable tool in drug metabolism research.

This compound has the chemical formula and a molecular weight of approximately 507.47 g/mol. The structure of this compound includes the ciprofloxacin backbone conjugated with beta-D-glucuronic acid, which plays a crucial role in its biological activity and metabolism.

| Property | Value |

|---|---|

| Chemical Formula | C23H26FN3O9 |

| Molecular Weight | 507.47 g/mol |

| Deuteration | d8 (eight deuterium atoms) |

Antimicrobial Properties

As a derivative of ciprofloxacin, this compound retains significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair processes.

Pharmacokinetics and Metabolism

This compound is primarily utilized in pharmacokinetic studies to trace the metabolic pathways of ciprofloxacin within biological systems. The glucuronidation process can significantly affect the compound's bioavailability, efficacy, and safety profile by altering its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Interaction with β-Glucuronidase

Research indicates that ciprofloxacin exhibits a dose-dependent inhibitory effect on β-glucuronidase-mediated reactions. For instance, studies have demonstrated that ciprofloxacin can inhibit the conversion of glucuronide-conjugated drugs back to their active forms by preventing the action of β-glucuronidase, an enzyme produced by intestinal bacteria . This inhibition can influence enterohepatic recycling, thereby affecting drug efficacy.

Table 2: Inhibitory Effects of Ciprofloxacin on β-Glucuronidase

| Study Reference | IC50 Value (µM) | Effect Description |

|---|---|---|

| 83.8 | Inhibits conversion of SN-38-G to SN-38 | |

| 30.4 | Inhibits MPA production from MPAG | |

| Not specified | Reduces enterohepatic recycling |

Case Studies and Research Findings

Several studies have explored the biological activities and pharmacological implications of this compound:

- Inhibition of β-Glucuronidase : A study demonstrated that ciprofloxacin significantly decreased the production of active metabolites from their glucuronide forms by inhibiting β-glucuronidase activity. This was shown to impact drug metabolism critically .

- Pharmacokinetic Profiling : In research focusing on drug interactions, this compound was used as a reference standard for quantifying ciprofloxacin levels in biological samples. Its deuterated form allowed for precise measurement using mass spectrometry techniques.

- Antimicrobial Efficacy : Comparative studies have shown that modifications to the ciprofloxacin structure can enhance its antibacterial potency against resistant strains, indicating that derivatives like this compound may offer improved therapeutic options .

Table 3: Summary of Case Studies

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Ciprofloxacin beta-D-glucuronide-d8, and how do deuterated analogs impact metabolic studies?

- Methodology : Synthesis typically involves enzymatic glucuronidation of ciprofloxacin using deuterated UDP-glucuronic acid (UDP-GA-d8) under controlled pH (7.4–8.0) and temperature (37°C). The use of deuterated reagents ensures isotopic purity, critical for distinguishing endogenous metabolites in mass spectrometry . Validation requires nuclear magnetic resonance (NMR) to confirm deuteration sites and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess purity (>98%) .

Q. How can researchers detect and quantify this compound in complex biological matrices?

- Methodology : Use LC-MS/MS with a deuterated internal standard (e.g., Ciprofloxacin-d8) for calibration. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate glucuronides. Method validation should include matrix effect assessments (recovery 85–115%) and sensitivity (LOQ ≤ 1 ng/mL) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodology : Stability studies under varying pH (2–9), temperature (4°C, −20°C), and light exposure are mandatory. Data show degradation rates increase at pH < 4 (hydrolysis of glucuronide bond) and >8 (oxidative side reactions). Recommend storage at −80°C in amber vials with desiccants .

Advanced Research Questions

Q. How should experimental designs address contradictory data on the pharmacokinetic behavior of this compound in different species?

- Methodology : Discrepancies in hepatic clearance rates (e.g., human vs. rodent models) may arise from species-specific UDP-glucuronosyltransferase (UGT) isoforms. Use in vitro hepatocyte models with isoform-specific inhibitors (e.g., bilirubin for UGT1A1) to identify metabolic pathways. Cross-validate findings with in silico docking simulations of UGT binding affinities .

Q. What advanced analytical techniques resolve structural ambiguities in this compound during metabolite profiling?

- Methodology : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments the glucuronide moiety (m/z 176.0321 for deuterated form). Pair with ion mobility spectrometry (IMS) to separate isomers. For absolute configuration, use chiral chromatography with β-glucuronidase hydrolysis controls .

Q. How can researchers optimize in vitro models to study the role of this compound in antibiotic resistance modulation?

- Methodology : Co-culture S. aureus biofilms with subinhibitory ciprofloxacin concentrations (0.0625–0.25 μg/mL) and quantify glucuronide-d8 accumulation via LC-MS. Monitor biofilm biomass via confocal laser scanning microscopy (CLSM) and correlate with agrC gene expression (qPCR) to assess resistance mechanisms .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in glucuronide-d8 recovery rates across different LC-MS platforms?

- Methodology : Standardize ionization parameters (e.g., ESI voltage ±10 V) and mobile phase composition (0.1% formic acid in acetonitrile/water). Cross-validate using reference materials from pharmacopeial sources (e.g., USP ciprofloxacin standards) and inter-laboratory ring trials .

Q. How do researchers reconcile discrepancies between in vitro glucuronidation assays and in vivo metabolite ratios?

- Methodology : Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for enterohepatic recirculation and tissue-specific UGT expression. Validate with radiolabeled (³H) ciprofloxacin to track biliary excretion of glucuronide-d8 in perfused liver models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.